![molecular formula C15H21N5O2 B2446286 8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-67-9](/img/structure/B2446286.png)
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
“8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It is structurally similar to other imidazopurine-2,4-dione derivatives, which have been studied for their antidepressant-like properties .
Molecular Structure Analysis
The molecular structure of “8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is likely to be composed of fused heterocycles of six-membered and five-membered rings, i.e., a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .
Scientific Research Applications
- Characterization : A solid compound formed during multi-stage solvent extraction was analyzed using XRD, infrared Fourier-transform, and ICP-MS .
- Application : t-BAMBP aids in the asymmetric synthesis of this compound by inducing chirality through stereoselective alkylation reactions using a chiral auxiliary .
Cesium and Rubidium Separation
Pheromone Synthesis
Organic Synthesis
Mechanism of Action
Target of Action
Purine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters .
Mode of Action
Purine derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s conformation and activity .
Biochemical Pathways
These can include signal transduction pathways, metabolic pathways, and regulatory pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These can include factors such as pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-butan-2-yl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-7-8(2)19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(6)13(11)21/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDGPQWJQVERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butan-2-yl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
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